N-(Oxetan-3-yl)piperidin-4-amine oxalate N-(Oxetan-3-yl)piperidin-4-amine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013888
InChI: InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol

N-(Oxetan-3-yl)piperidin-4-amine oxalate

CAS No.:

Cat. No.: VC16013888

Molecular Formula: C10H18N2O5

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

N-(Oxetan-3-yl)piperidin-4-amine oxalate -

Specification

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
IUPAC Name oxalic acid;N-(oxetan-3-yl)piperidin-4-amine
Standard InChI InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6)
Standard InChI Key KNWGXWFMFMDIFI-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NC2COC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Structural Composition

N-(Oxetan-3-yl)piperidin-4-amine oxalate consists of two primary components:

  • N-(Oxetan-3-yl)piperidin-4-amine: A bicyclic structure featuring a piperidine ring (a six-membered amine) linked to an oxetane ring (a three-membered cyclic ether) via an amine group.

  • Oxalic acid: A dicarboxylic acid that forms a salt with the base compound, enhancing its physicochemical stability .

The molecular structure is characterized by the following key features:

  • Piperidine moiety: Contributes basicity and potential hydrogen-bonding interactions.

  • Oxetane ring: Imparts conformational rigidity and metabolic stability, a trait leveraged in drug design to improve pharmacokinetics .

  • Oxalate counterion: Improves solubility and crystallinity, critical for formulation and purification .

Table 1: Comparative Structural Data

PropertyN-(Oxetan-3-yl)piperidin-4-amineN-(Oxetan-3-yl)piperidin-4-amine Oxalate
Molecular FormulaC₈H₁₆N₂OC₁₀H₁₈N₂O₅
Molecular Weight (g/mol)156.23246.26
CAS Number1349716-31-92307737-94-4
Key Functional GroupsAmine, etherAmine, ether, carboxylate

Systematic Nomenclature

  • IUPAC Name: N-(oxetan-3-yl)piperidin-4-amine oxalate .

  • Canonical SMILES: C1CNCCC1NC2COC2.O=C(O)C(O)=O .

  • InChI Key: PMMYTYCNLMSWMU-UHFFFAOYSA-N (base compound).

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying purity and structure include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the oxetane and piperidine moieties.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 246.26 .

  • X-ray Crystallography: Resolves the crystalline structure, highlighting hydrogen-bonding networks between the oxalate and amine groups .

Physicochemical Properties

Solubility and Stability

  • Solubility: The oxalate salt exhibits enhanced aqueous solubility compared to the free base due to ionic interactions .

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments, necessitating storage at 2–8°C .

Applications in Drug Development

Building Block for Complex Molecules

The compound serves as a versatile intermediate in synthesizing:

  • Heterocyclic Derivatives: Modifications at the amine or oxetane groups yield libraries for high-throughput screening .

  • Prodrugs: Oxalate’s carboxylate groups facilitate conjugation with targeting moieties .

Drug Delivery Systems

  • Polymer Therapeutics: Oxetane rings participate in ring-opening polymerization, forming biodegradable carriers for controlled drug release.

  • Nanoparticle Functionalization: Surface amine groups enable covalent attachment to nanocarriers .

Related Compounds and Derivatives

Structural Analogues

  • 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A hydrochloride salt variant with improved solubility in acidic media (CAS: 55282855) .

  • 4-(Oxetan-3-yl)piperidine oxalate: A positional isomer differing in amine substitution (CAS: 1394319-81-3) .

Pharmacological Comparisons

CompoundSolubilityBioavailabilityTarget Indication
N-(Oxetan-3-yl)piperidin-4-amineLowModeratePreclinical
Oxalate SaltHighHighInvestigational
Dihydrochloride SaltModerateModerateExperimental

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator